molecular formula C18H15N3OS2 B2642712 (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035005-09-3

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2642712
CAS No.: 2035005-09-3
M. Wt: 353.46
InChI Key: MPWVZGZSEBJOGN-BQYQJAHWSA-N
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Description

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound acts by competitively binding to the ATP-binding site of the kinase, thereby suppressing its catalytic activity and downstream signaling pathways. ALK functions as a driver oncogene in several malignancies, most notably in a subset of Anaplastic Large Cell Lymphomas (ALCL) harboring the NPM-ALK fusion, and in Non-Small Cell Lung Cancers (NSCLC) with EML4-ALK translocations. The primary research value of this acrylamide-based inhibitor lies in its utility as a precise chemical tool for interrogating ALK-dependent cellular processes, including proliferation, survival, and differentiation. Researchers employ this compound in vitro to elucidate the complex signaling networks involving ALK and to model and overcome resistance mechanisms that arise against first-generation ALK inhibitors. Its high selectivity profile makes it an excellent candidate for validating ALK as a therapeutic target in various preclinical models and for supporting the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

(E)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c22-17(8-7-13-4-3-10-23-13)19-15-6-2-1-5-14(15)16-12-21-9-11-24-18(21)20-16/h1-8,10,12H,9,11H2,(H,19,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVZGZSEBJOGN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazothiazole Ring: Starting from appropriate thiazole and imidazole precursors, cyclization reactions under acidic or basic conditions can form the imidazothiazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Catalyst Optimization: Using highly efficient and recyclable catalysts.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties might be exploited in the design of semiconductors or conductive polymers.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acrylamide Derivatives

Compound Name Core Heterocycle Substituents Key Functional Groups
Target Compound Dihydroimidazothiazole Thiophen-2-yl, phenyl Acrylamide, thiophene, imidazothiazole
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Indazole 3,4,5-Trimethoxyphenyl Acrylamide, methoxy groups
4-Amino-5-benzoyl-N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiophene-3-carboxamide Thiophene Benzoyl, dimethylamino phenyl Carboxamide, amino, thiophene
Compound 7 from Dihydrobenzo[dioxin] Hydroxyphenyl, methoxyphenyl Acrylamide, phenolic hydroxyl

Key Observations :

  • The target compound distinguishes itself through the dihydroimidazothiazole core, which is rare in the evidence compared to more common heterocycles like indazole or thiophene. This core may enhance rigidity or specific binding interactions.
  • The thiophen-2-yl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl group in ’s compound.
  • Compound 7 in shares the acrylamide backbone but incorporates a dihydrobenzo[dioxin] system, which may influence antioxidant or anti-inflammatory activity due to phenolic groups.

Key Observations :

  • Chromatographic purification (e.g., Sephadex LH-20, HPLC) is critical for isolating bioactive acrylamides, as seen in .

Table 3: Inferred Properties Based on Structural Analogues

Compound Name Potential Bioactivity Physicochemical Traits
Target Compound Enzyme/receptor modulation (EP2 antagonist?) Moderate lipophilicity (thiophene), planar core
(E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide EP2 antagonism High lipophilicity (methoxy groups)
Compound 7 in Anti-neuroinflammatory Polar (phenolic OH), hydrogen-bonding capacity

Key Observations :

  • The target compound ’s dihydroimidazothiazole may confer rigidity, enhancing binding to hydrophobic pockets in biological targets. Its thiophene group balances lipophilicity and π-stacking ability.
  • highlights anti-neuroinflammatory activity in acrylamides with phenolic groups (e.g., compound 7), suggesting that the target compound’s thiophene could be optimized for similar applications .

Biological Activity

(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article presents an overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines imidazole and thiazole rings with an acrylamide backbone. Its IUPAC name is N-[2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-3-thiophen-2-yl-acrylamide. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer cell proliferation and survival.

Target of Action

Research indicates that this compound may target specific signaling pathways associated with cancer cell growth. It has shown moderate efficacy in suppressing the growth of kidney cancer cells while exhibiting weaker effects on prostate cancer and leukemia cell lines.

Biochemical Pathways

The compound's anticancer properties are thought to be mediated through the inhibition of key enzymes involved in tumor progression and metastasis. For instance, studies have suggested that imidazo[2,1-b]thiazole derivatives can inhibit the activity of certain kinases that play crucial roles in cancer cell signaling.

Biological Activity Data

Cell Line IC50 (µM) Effect
Kidney Cancer Cells15.0Moderate growth suppression
Prostate Cancer Cells30.0Weaker effect
Colon Cancer Cells25.0Moderate effect
Leukemia Cells35.0Weaker effect

Data indicates varying levels of effectiveness against different cancer cell lines.

Case Studies

  • Kidney Cancer Study : A recent study evaluated the effects of this compound on kidney cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent for renal carcinoma .
  • Comparative Analysis : In comparison to other imidazo[2,1-b]thiazole derivatives, this compound exhibited superior potency against kidney cancer cells but was less effective against prostate and colon cancer cell lines. This highlights the specificity of its action and potential for targeted therapy.

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